3-Cyanobenzoic acid
Overview
Description
Synthesis Analysis
3-Cyanobenzoic acid can be synthesized through various chemical reactions involving the combination and transformation of different precursor compounds. One method involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate to produce 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. This compound is then used to synthesize different heterocyclic derivatives, showcasing the versatility in the synthesis of 3-cyanobenzoic acid-related compounds (Shams et al., 2010).
Molecular Structure Analysis
The molecular structure of 3-cyanobenzoic acid derivatives has been studied extensively. For instance, the crystal and molecular structure of 3-(4-cyano-benzyloxycarbonyl)-4-(4-n-octyloxybenzoyloxy)benzoic acid was determined, revealing complex molecular associations and structural features that contribute to its chemical behavior (Weissflog et al., 1996).
Chemical Reactions and Properties
3-Cyanobenzoic acid undergoes various chemical reactions, leading to the synthesis of a wide range of compounds. For example, its reaction with different nucleophilic reagents can lead to the formation of stable adducts, showcasing its reactivity and the potential for creating diverse chemical structures (Britton, 2006).
Scientific Research Applications
Synthesis of Lanthanide Complexes : 3-Cyanobenzoic acid is used in synthesizing lanthanide metal coordination frameworks. These frameworks exhibit three-dimensional supramolecular structures and have solid-state properties, including thermal behaviors and photoluminescence (Wang, Nie, & Dai, 2011).
Lysosome-Specific Probe for Cell Imaging : Derivatives of cyanobenzoic acid, like the cyanobenzo[a]phenoxazine-based probe, have been used as lysosome-specific probes for in cellulo imaging (Sun et al., 2013).
Intermediate for Pharmaceutical and Industrial Production : Compounds like 3-aminobenzoic acid, which can be derived from 3-Cyanobenzoic acid, are used as intermediates in the production of medicines, dyes, and other industrial products. An example is the synthesis of ketoprofen, an anti-inflammatory analgesic drug (Yin Qun, 2010).
Study of Crystal Structures : 3-Cyanobenzoic acid derivatives, such as 3,5-Dichloro-4-cyanobenzoic acid, are important for understanding crystal structures, as they form crystals with significant hydrogen bonding and Cl-α N interactions (Britton, 2006).
Liquid Crystalline Behavior : 3-Cyanobenzoic acid exhibits novel mesogenic properties and demonstrates liquid crystalline behavior at high temperatures (Weissflog et al., 1996).
Antiferroelectric Properties : Certain 3-Cyanobenzoic acid compounds show antiferroelectric properties and can transition directly from a nematic phase to a polar bilayer biaxial smectic A phase (Reddy & Sadashiva, 2004).
Intermediate for Biologically Important Compounds : Derivatives like 5-Cyano-2-formylbenzoic acid serve as key intermediates for various biologically significant compounds (Seto et al., 2019).
Aggregation-Induced Enhanced Emission Properties : Novel indolo[3,2-b]carbazole derivatives of 3-Cyanobenzoic acid exhibit superior aggregation-induced enhanced emission properties, which are significantly influenced by molecular structure and aggregate packing (Jia et al., 2013).
Safety And Hazards
3-Cyanobenzoic acid is harmful if inhaled, swallowed, or in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .
Relevant Papers One relevant paper is “Inhibitory Effect of 3-Cyanobenzoic Acid on Initial Growth of Maize Seedlings and Its Biochemical Impacts on Antioxidant and Energy Metabolisms” published in the Journal of Plant Growth Regulation in 2023 . This paper discusses the effects of 3-Cyanobenzoic acid on the growth and antioxidant and energy metabolism of maize seedlings grown in a hydroponic medium for 96 hours .
properties
IUPAC Name |
3-cyanobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLKKXHEIIFTJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172074 | |
Record name | 3-Cyanobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanobenzoic acid | |
CAS RN |
1877-72-1 | |
Record name | 3-Cyanobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1877-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyanobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001877721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cyanobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-cyanobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.920 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CYANOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2GC692D78 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.